Product packaging for Flrlamide, manduca(Cat. No.:CAS No. 129960-91-4)

Flrlamide, manduca

Cat. No.: B1672852
CAS No.: 129960-91-4
M. Wt: 1229.4 g/mol
InChI Key: PAZAMTVGOLQGBM-FRASDIGNSA-N
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Description

Definition and Classification of FaRPs

FaRPs are structurally defined by their RFamide C-terminus, which serves as a functional anchor for receptor binding. The family includes distinct subgroups with varying N-terminal sequences and biological roles:

FaRP Subfamily Key Members Biological Functions
FMRFamides FMRFamide, ManducaFLRFamide Cardiac regulation, muscle contraction
Short Neuropeptide F (sNPF) sNPFs Feeding behavior, growth regulation
Myosuppressins Myosuppressin Inhibition of muscle contractions
Sulfakinins Sulfakinin Modulation of gut motility
Neuropeptide F (NPF) NPF, NPAF Metabolic regulation, stress responses

FaRPs are encoded by multiple genes, with post-translational processing generating structurally distinct peptides from single precursors.

Historical Context of FaRP Research

The discovery of FMRFamide in the mollusk Macrocallista nimbosa by Price and Greenberg in 1977 marked the beginning of FaRP research. Subsequent studies identified homologs in insects, including Manduca sexta, where FaRPs were localized to neurosecretory cells and neuromuscular junctions. Early work focused on their role in cardiac excitation, but later studies expanded their functional repertoire to include neuromodulation, development, and immune responses.

Structural Characteristics of RFamide C-terminus

The RFamide motif is critical for FaRP function, with the C-terminal arginine and phenylalanine residues forming non-covalent interactions with G-protein coupled receptors (GPCRs). Key structural features include:

Feature Description Functional Impact
Conserved RFamide motif Arg-Phe-NH₂ sequence Receptor binding, signal transduction
N-terminal diversity Variable sequences (e.g., Glu-Asp-Val-Val-His-Ser-Phe-Leu in ManducaFLRFamide) Tissue-specific targeting
Amidation C-terminal α-amidation Peptide stability, receptor activation

The RFamide structure enables interactions with promiscuous receptors, though ligand-receptor specificity is maintained through N-terminal sequence diversity.

Evolutionary Conservation Across Vertebrates and Invertebrates

FaRPs exhibit remarkable evolutionary conservation, with orthologs identified in nematodes, annelids, arthropods, and chordates. For example:

  • Invertebrates : FMRFamide regulates heart rate in mollusks and gut motility in insects.
  • Vertebrates : RFamide peptides like kisspeptin and neuropeptide FF modulate reproduction and metabolic homeostasis.
Species FaRP Example Function
Macrocallista nimbosa FMRFamide Cardioacceleration
Manduca sexta ManducaFLRFamide Flight muscle contraction
Homo sapiens Neuropeptide FF Stress response, opioid modulation

This conservation highlights the ancestral origin of FaRPs, likely predating the divergence of bilaterian phyla.

Manduca sexta as a Model Organism

Manduca sexta, the tobacco hornworm, has emerged as a premier model for FaRP research due to its:

  • Large Size : Facilitates neurochemical and immunohistochemical studies.
  • Well-Characterized Nervous System : Over 2,000 FMRFamide-immunoreactive neurons identified in the optic lobe and suboesophageal ganglion.
  • Genomic Resources : Draft genome assembly enables gene annotation and RNAi-based functional studies.

Flrlamide (ManducaFLRFamide)

ManducaFLRFamide (pEDVVHSFLRF-NH₂) is a neurohormone synthesized in neurosecretory cells and released via calcium-dependent exocytosis. Key findings include:

  • Bioactivity : Enhances neurally evoked contractions in flight muscles, suggesting a role in sustaining flight behavior.
  • Localization : Expressed in:
    • CNS : Protocerebral neurosecretory cells, optic lobe, and antennal lobe interneurons.
    • PNS : Neurohaemal corpora cardiaca and allata.

Functional Diversity in Manduca

FaRPs in Manduca exhibit multifunctionality:

Function Evidence
Neuromuscular Regulation ManducaFLRFamide potentiates flight muscle contractions.
Neurotransmission Co-localization with GABA in antennal lobe interneurons.
Developmental Regulation Modulation of metamorphosis and immune responses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H84N16O14 B1672852 Flrlamide, manduca CAS No. 129960-91-4

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N16O14/c1-30(2)22-39(51(82)66-36(18-13-21-63-58(60)61)49(80)67-38(48(59)79)23-33-14-9-7-10-15-33)68-52(83)40(24-34-16-11-8-12-17-34)69-55(86)43(28-75)72-53(84)41(25-35-27-62-29-64-35)71-56(87)46(31(3)4)74-57(88)47(32(5)6)73-54(85)42(26-45(77)78)70-50(81)37-19-20-44(76)65-37/h7-12,14-17,27,29-32,35-43,46-47,75H,13,18-26,28H2,1-6H3,(H2,59,79)(H,65,76)(H,66,82)(H,67,80)(H,68,83)(H,69,86)(H,70,81)(H,71,87)(H,72,84)(H,73,85)(H,74,88)(H,77,78)(H4,60,61,63)/t35?,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAMTVGOLQGBM-FRASDIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3C=NC=N3)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129960-91-4
Record name Flrlamide, manduca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Tissue Collection and Homogenization

Flrlamide is natively present in the CNS of fifth-instar larvae and pharate adults of M. sexta. Specimens are dissected under chilled conditions to minimize protease activity. The CNS tissue (brain, ventral nerve cord) is homogenized in acidic extraction buffers (e.g., 1 M acetic acid with 20 mM HCl) containing protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF).

Ultrafiltration and Preliminary Purification

Crude extracts undergo ultrafiltration (3–10 kDa cutoff) to remove high-molecular-weight proteins and lipids. The filtrate is then subjected to cation-exchange chromatography using SP-Sephadex, eluting with stepwise gradients of ammonium acetate (pH 4.0–7.0). Flrlamide typically elutes in the 0.5–1.0 M ionic strength fraction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification employs RP-HPLC with C₄ or C₁₈ columns. A representative protocol uses:

  • Mobile Phase A : 0.1% trifluoroacetic acid (TFA) in water
  • Mobile Phase B : 0.1% TFA in acetonitrile
  • Gradient : 10–40% B over 60 minutes at 1 mL/min.

Fractions are collected and screened via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (observed m/z: 1,229.40 [M+H]⁺).

Solid-Phase Peptide Synthesis (SPPS)

Resin Activation and Chain Assembly

Flrlamide is synthesized via Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin to achieve the C-terminal amidation. Key steps include:

  • Deprotection : 20% piperidine in DMF (2 × 5 minutes).
  • Coupling : Amino acids (4 eq) activated with HBTU (1 eq) and DIPEA (2 eq) in DMF (30 minutes per residue).
  • Cyclic Iteration : Sequential addition of Glu¹, Asp², Val³, Val⁴, His⁵, Ser⁶, Phe⁷, Leu⁸, Arg⁹, Phe¹⁰.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) for 2 hours. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Characterization

Crude product is purified via preparative RP-HPLC (C₁₈ column, 10–40% acetonitrile gradient). Purity (>98%) is confirmed by analytical HPLC, while identity is validated via ESI-MS (m/z: 1,228.64 calculated for C₅₈H₈₄N₁₆O₁₄).

Challenges and Optimization Strategies

Solubility and Aggregation

The peptide’s hydrophobic residues (e.g., Phe⁷, Leu⁸) necessitate DMSO for solubilization. Sonication (30 seconds, 40 kHz) improves dissolution without denaturation.

Scale-Up Considerations

Custom synthesis at 1g scale requires 2–3 months due to iterative coupling and purification steps. Yield optimization involves:

  • Microwave-Assisted SPPS : Reduces coupling times by 50%.
  • Batch-to-Batch Consistency : Rigorous in-process controls (IPC) via LC-MS.

Comparative Analysis of Extraction vs. Synthesis

Parameter Biological Extraction Solid-Phase Synthesis
Source Material 500 CNS tissues yield ~1 µg peptide 1g scale achievable in 8–12 weeks
Purity 80–90% (requires multiple HPLC runs) >98% (single-step purification)
Cost High (labor-intensive dissection) Moderate (bulk reagent economies)
Bioactivity Native conformation preserved Requires refolding in DMSO

Chemical Reactions Analysis

Types of Reactions: Flrlamide, manduca can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or performic acid under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents in SPPS.

Major Products: The major products of these reactions are modified peptides with altered biological activities or stability profiles.

Scientific Research Applications

Flrlamide, manduca has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the nervous system of Manduca sexta and its potential neuroactive properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of bioactive materials and as a reference compound in analytical techniques.

Mechanism of Action

The mechanism of action of Flrlamide, manduca involves its interaction with specific receptors in the nervous system. It is believed to modulate neurotransmitter release and influence neural signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to interact with G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds associated with Manduca sexta and their biological roles, compared to Flrlamide:

Compound Structure/Class Function Source References
Flrlamide Amide Unknown (hypothesized to mediate insect-plant interactions) Manduca-associated
FACs (e.g., volicitin) Fatty acid-amino acid conjugates Induce plant volatile emissions; critical for herbivore-specific defenses Manduca sexta oral secretions
(E)-α-bergamotene Sesquiterpene Attracts predators (e.g., Geocoris pallens) as indirect plant defense Nicotiana attenuata
Isradipine Dihydropyridine Neuroprotective agent tested in Manduca models for Aβ toxicity mitigation Synthetic compound
Reactive compounds from prophenoloxidase Quinones/melanin precursors Broad-spectrum antimicrobial activity in Manduca hemolymph Manduca sexta immune system

Mechanistic Insights

  • FACs vs. Flrlamide : FACs in Manduca sexta regurgitant (R) are responsible for ~68% of herbivore-induced transcriptional changes in Nicotiana attenuata . While Flrlamide’s role remains uncharacterized, its amide structure suggests possible involvement in signaling pathways, analogous to FACs’ modulation of plant jasmonate signaling .
  • Antimicrobial Activity: Manduca’s prophenoloxidase generates reactive compounds with broad antimicrobial properties . Flrlamide’s amide group may confer similar bioactivity, though direct evidence is lacking.
  • Neuroprotective Agents: Isradipine, a synthetic dihydropyridine, shows efficacy in Manduca synaptic assays against Aβ toxicity .

Ecological and Behavioral Context

Manduca sexta interacts with plant volatiles like (Z)-3-hexenol and linalool, which influence feeding and oviposition behavior . Flrlamide’s structural simplicity compared to these volatiles suggests it may act as a precursor or degradation product in olfactory signaling pathways.

Biological Activity

Flrlamide, derived from the Manduca sexta species, is a neuropeptide that has garnered attention in the field of biological research due to its diverse physiological roles. This article explores the biological activity of Flrlamide, examining its effects on various biological systems and its potential applications in biotechnology and medicine.

Biological Activity of Flrlamide

Flrlamide is primarily recognized for its involvement in the regulation of physiological processes in insects, particularly in the Manduca sexta. The peptide is known to influence several biological activities:

  • Neurotransmission : Flrlamide acts as a neuropeptide that modulates neurotransmission in the central nervous system (CNS) of insects. It is involved in the release of other neuropeptides and hormones that regulate various functions such as growth, reproduction, and metabolism.
  • Feeding Behavior : Research indicates that Flrlamide influences feeding behavior by modulating gut motility and enzyme secretion. It has been shown to enhance digestive enzyme activities, which facilitates nutrient absorption.
  • Stress Response : The peptide plays a role in the insect's response to stressors, including environmental changes and predation threats. It has been linked to the modulation of stress hormones.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
NeurotransmissionModulates neurotransmitter release in CNS
Feeding BehaviorEnhances digestive enzyme activities
Stress ResponseModulates stress hormone levels

Study 1: Effects on Digestive Enzymes

A study conducted on Manduca sexta larvae demonstrated that administration of Flrlamide resulted in a significant increase in amylase and α-glucosidase activities. This suggests that Flrlamide enhances digestive efficiency, allowing for better nutrient utilization during larval development.

  • Methodology : Larvae were treated with varying concentrations of Flrlamide, and digestive enzyme activities were measured post-treatment.
  • Results : Higher concentrations correlated with increased enzyme activity, indicating a dose-dependent effect.

Study 2: Impact on Growth Regulation

Another investigation focused on the role of Flrlamide in growth regulation. The study found that Flrlamide influences the secretion of prothoracicotropic hormone (PTTH), which is critical for molting and growth in insects.

  • Findings : Inhibition of Flrlamide led to reduced PTTH levels and stunted growth in treated larvae compared to controls.
  • : This underscores the importance of Flrlamide in developmental processes.

Table 2: Summary of Case Studies

StudyFocus AreaKey Findings
Digestive EnzymesEffect on amylase and α-glucosidaseIncreased enzyme activity with Flrlamide treatment
Growth RegulationPTTH secretionInhibition leads to stunted growth

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying Flrlamide’s biochemical interactions?

  • Methodological Answer: Use the FINERMAPS framework to ensure feasibility, novelty, and relevance . For example:

  • Feasibility: Assess access to Flrlamide samples, analytical tools (e.g., HPLC, spectroscopy), and institutional protocols for handling hazardous compounds .
  • Novelty: Identify gaps in existing literature (e.g., Flrlamide’s metabolic pathways compared to analogs like acrylamide) using systematic reviews and databases like SciFinder .
  • Ethical Alignment: Ensure compliance with chemical safety guidelines (e.g., OSHA standards) and institutional review boards for in vitro/in vivo studies .

Q. What experimental design considerations are critical for reproducibility in Flrlamide studies?

  • Methodological Answer:

  • Sample Preparation: Document buffer composition, concentrations, and storage conditions rigorously (e.g., acrylamide gel protocols in ). For Flrlamide, specify purity grades, solvent compatibility, and stability under varying temperatures .
  • Controls: Include positive/negative controls (e.g., known enzyme inhibitors for Flrlamide toxicity assays) and replicate experiments to address variability .
  • Instrument Calibration: Validate equipment (e.g., mass spectrometers) with standard reference materials and report calibration dates .

Q. How should I structure a literature review to contextualize Flrlamide within broader chemical research?

  • Methodological Answer:

  • Use PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow scope . Example:
  • Population: Neuronal cell lines exposed to Flrlamide.
  • Intervention: Dose-dependent effects on microtubule integrity.
  • Comparison: Acrylamide-induced neurotoxicity .
  • Leverage specialized encyclopedias and review articles to identify foundational studies and controversies .

Advanced Research Questions

Q. How can I resolve contradictions in Flrlamide toxicity data across studies?

  • Methodological Answer:

  • Meta-Analysis: Aggregate datasets using statistical tools (e.g., R or Python) to assess heterogeneity. Apply random-effects models if variability arises from differing experimental conditions (e.g., cell culture media pH) .
  • Source Validation: Cross-reference primary vs. secondary sources; prioritize studies with transparent protocols (e.g., detailed Materials/Methods sections as in ) .
  • Sensitivity Analysis: Test whether conclusions hold under alternative assumptions (e.g., threshold Flrlamide concentrations) .

Q. What computational methods are suitable for modeling Flrlamide’s molecular interactions?

  • Methodological Answer:

  • Numerical Optimization: Use finite element analysis (FEA) or Monte Carlo simulations to predict binding affinities, guided by frameworks like Manduca’s numerical methods for biomedical systems .
  • Machine Learning: Train models on structural analogs (e.g., acrylamide derivatives) to predict Flrlamide’s reactivity, ensuring dataset diversity to avoid overfitting .
  • Validation: Compare computational results with empirical data (e.g., crystallography or NMR) to refine algorithms .

Q. How can interdisciplinary approaches enhance Flrlamide research?

  • Methodological Answer:

  • Collaborative Design: Integrate toxicology (dose-response assays), computational chemistry (molecular docking), and pedagogy (Manduca’s educational frameworks) to address complex mechanisms .
  • Data Integration: Use platforms like Web of Science to map interdisciplinary citations and identify emerging trends (e.g., Flrlamide in environmental vs. biomedical contexts) .
  • Ethical Frameworks: Apply dual-use research guidelines (e.g., NSF protocols) to balance innovation with biosafety risks .

Data Management and Reporting

Q. What strategies ensure robust data management in long-term Flrlamide projects?

  • Methodological Answer:

  • FAIR Principles: Ensure data are Findable (metadata tagging), Accessible (repository uploads), Interoperable (standardized formats like .csv), and Reusable (detailed README files) .
  • Version Control: Use Git or institutional platforms to track protocol revisions and raw data iterations .
  • Cross-Tabulation: Organize results in matrices linking variables (e.g., Flrlamide concentration, exposure duration, cell viability) for clarity .

Q. How should I present conflicting findings in Flrlamide research manuscripts?

  • Methodological Answer:

  • Structured Abstracts: Highlight the problem, methods, key results, and contradictions (e.g., "Flrlamide’s neurotoxicity varied by cell type, suggesting tissue-specific metabolic activation") .
  • Transparent Discussion: Acknowledge limitations (e.g., small sample sizes) and propose follow-up experiments (e.g., transcriptomic profiling) .
  • Visual Aids: Use heatmaps or error-bar plots to contrast datasets, with annotations explaining potential sources of divergence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.